molecular formula C16H18N2O B14369399 N-tert-Butyl-5-[methyl(phenyl)amino]penta-2,4-diynamide CAS No. 90235-58-8

N-tert-Butyl-5-[methyl(phenyl)amino]penta-2,4-diynamide

Cat. No.: B14369399
CAS No.: 90235-58-8
M. Wt: 254.33 g/mol
InChI Key: FEFZBCRLNGOJLQ-UHFFFAOYSA-N
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Description

N-tert-Butyl-5-[methyl(phenyl)amino]penta-2,4-diynamide is an organic compound with a complex structure that includes a tert-butyl group, a phenyl group, and a diynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-5-[methyl(phenyl)amino]penta-2,4-diynamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of tert-butylamine with a suitable precursor to introduce the tert-butyl group. This is followed by the introduction of the phenyl group through a nucleophilic substitution reaction. The final step involves the formation of the diynamide moiety through a series of coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-5-[methyl(phenyl)amino]penta-2,4-diynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-tert-Butyl-5-[methyl(phenyl)amino]penta-2,4-diynamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-tert-Butyl-5-[methyl(phenyl)amino]penta-2,4-diynamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)amine
  • N-tert-Butyl-3-[(5-methyl-2-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}amino)pyrimidin-4-yl]amino}benzenesulfonamide

Uniqueness

N-tert-Butyl-5-[methyl(phenyl)amino]penta-2,4-diynamide stands out due to its unique diynamide moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.

Properties

CAS No.

90235-58-8

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

N-tert-butyl-5-(N-methylanilino)penta-2,4-diynamide

InChI

InChI=1S/C16H18N2O/c1-16(2,3)17-15(19)12-8-9-13-18(4)14-10-6-5-7-11-14/h5-7,10-11H,1-4H3,(H,17,19)

InChI Key

FEFZBCRLNGOJLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C#CC#CN(C)C1=CC=CC=C1

Origin of Product

United States

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